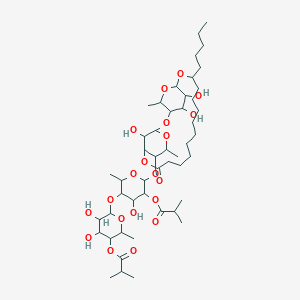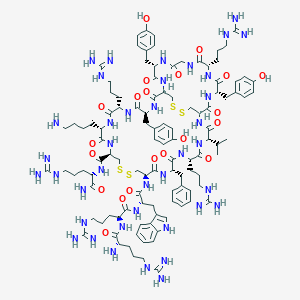
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 is a peptide that has been studied extensively for its potential therapeutic applications. This peptide has been found to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and cancer cells, leading to cell death. In addition, it may also work by inhibiting inflammatory mediators and reducing inflammation.
Effets Biochimiques Et Physiologiques
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 has been found to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial, anticancer, and anti-inflammatory effects, as mentioned above. In addition, it has been found to have antioxidant activity and may be useful in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of bacteria, including drug-resistant strains. In addition, it has been found to have anticancer and anti-inflammatory activity, making it a potential therapeutic agent for these diseases. However, one of the limitations of using H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dose and duration of treatment to minimize toxicity.
Orientations Futures
There are several future directions for research on H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2. One direction is to further investigate its mechanism of action and identify the specific targets of the peptide. Another direction is to optimize its synthesis and develop more efficient methods for large-scale production. In addition, further studies are needed to determine its potential toxicity and to develop strategies to minimize toxicity. Finally, clinical trials are needed to determine its efficacy and safety in humans.
Méthodes De Synthèse
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of peptides in solution. Both methods have been used successfully to synthesize H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2.
Applications De Recherche Scientifique
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 has been studied extensively for its potential therapeutic applications. It has been found to have antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In addition, it has been found to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Furthermore, it has been found to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
125139-68-6 |
|---|---|
Nom du produit |
H-Arg-Arg-Trp-Cys(1)-Phe-Arg-Val-Cys(2)-Tyr-Arg-Gly-Tyr-Cys(2)-Tyr-Arg-Lys-Cys(1)-Arg-NH2 |
Formule moléculaire |
C108H161N39O21S4 |
Poids moléculaire |
2470 g/mol |
Nom IUPAC |
(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-21-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-13-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-10-benzyl-7,24,39-tris(3-carbamimidamidopropyl)-27,33,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide |
InChI |
InChI=1S/C108H161N39O21S4/c1-57(2)85-102(168)146-83-56-172-171-54-81(144-93(159)75(47-59-27-33-63(148)34-28-59)132-84(151)52-131-88(154)70(23-12-42-126-105(116)117)135-94(160)77(141-101(83)167)48-60-29-35-64(149)36-30-60)99(165)140-78(49-61-31-37-65(150)38-32-61)96(162)137-73(25-14-44-128-107(120)121)89(155)136-71(21-8-9-39-109)91(157)143-80(98(164)133-69(86(111)152)22-11-41-125-104(114)115)53-169-170-55-82(100(166)139-76(46-58-16-4-3-5-17-58)95(161)138-74(92(158)147-85)26-15-45-129-108(122)123)145-97(163)79(50-62-51-130-68-20-7-6-18-66(62)68)142-90(156)72(24-13-43-127-106(118)119)134-87(153)67(110)19-10-40-124-103(112)113/h3-7,16-18,20,27-38,51,57,67,69-83,85,130,148-150H,8-15,19,21-26,39-50,52-56,109-110H2,1-2H3,(H2,111,152)(H,131,154)(H,132,151)(H,133,164)(H,134,153)(H,135,160)(H,136,155)(H,137,162)(H,138,161)(H,139,166)(H,140,165)(H,141,167)(H,142,156)(H,143,157)(H,144,159)(H,145,163)(H,146,168)(H,147,158)(H4,112,113,124)(H4,114,115,125)(H4,116,117,126)(H4,118,119,127)(H4,120,121,128)(H4,122,123,129)/t67-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1 |
Clé InChI |
WISHQAFOFDHCQA-MTHDQZMLSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
SMILES |
CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
SMILES canonique |
CC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC7=CC=C(C=C7)O)CCCNC(=N)N)CC8=CC=C(C=C8)O |
Séquence |
RRWCFRVCYRGYCYRKCR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



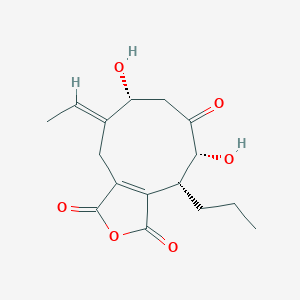
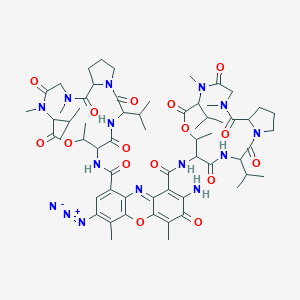
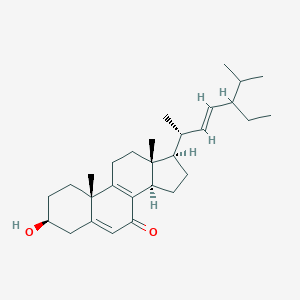
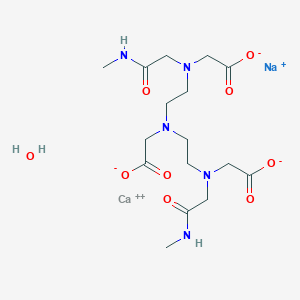
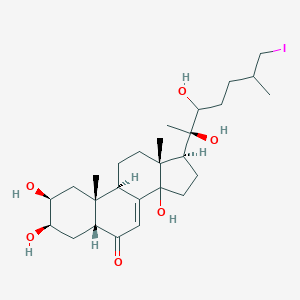
![4,5-Dihydroxy-2,6,13-trimethyl-8-oxatricyclo[4.4.3.01,5]tridecane-9,12-dione](/img/structure/B220495.png)
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
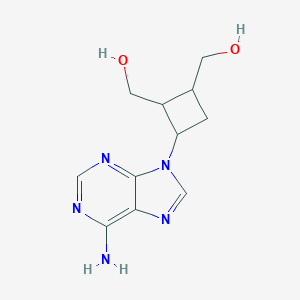

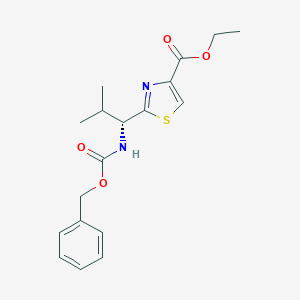
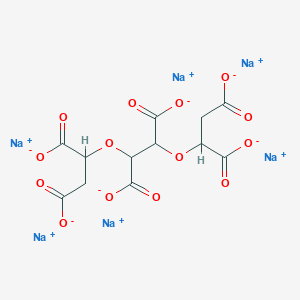
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
